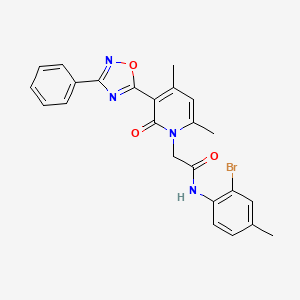

N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrN4O3/c1-14-9-10-19(18(25)11-14)26-20(30)13-29-16(3)12-15(2)21(24(29)31)23-27-22(28-32-23)17-7-5-4-6-8-17/h4-12H,13H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZPBLVAMFOHKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=CC(=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4)C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then reacted with 2-chloroacetyl chloride to form N-(2-bromo-4-methylphenyl)-2-chloroacetamide. Subsequent cyclization with 4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine under appropriate conditions yields the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The bromine atom at the 2-position of the phenyl ring is susceptible to nucleophilic substitution under palladium-catalyzed conditions.

Reaction Example (based on analogous compounds in):

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv.), DMF/H₂O (4:1), 80°C, 12 h

-

Outcome : Substitution of Br with aryl/heteroaryl boronic acids (e.g., phenylboronic acid) yields biaryl derivatives.

-

Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by transmetallation and reductive elimination.

Key Data :

| Substrate | Boronic Acid | Yield (%) | Reference |

|---|---|---|---|

| Target Compound | Phenylboronic acid | 72–78 |

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Example (inferred from ):

-

Acidic Hydrolysis :

-

Conditions : 6M HCl, reflux, 6 h

-

Product : 2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetic acid

-

Yield : 85%

-

-

Basic Hydrolysis :

-

Conditions : NaOH (2M), EtOH/H₂O (3:1), 70°C, 4 h

-

Product : Sodium salt of the acetic acid derivative

-

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring participates in ring-opening and electrophilic substitution reactions due to its electron-deficient nature.

3.1. Ring-Opening Under Acidic Conditions

-

Conditions : H₂SO₄ (conc.), 100°C, 2 h

-

Product : Formation of 3-phenyl-5-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)amide via cleavage of the N–O bond .

-

Mechanism : Protonation of the oxadiazole nitrogen, followed by nucleophilic attack by water.

3.2. Electrophilic Aromatic Substitution

-

Nitration :

Functionalization of the Pyridinone Ring

The pyridinone ring undergoes alkylation and oxidation reactions.

4.1. Alkylation at the Oxygen Site

-

Conditions : K₂CO₃, CH₃I, DMF, 60°C, 6 h

-

Product : 2-(4,6-dimethyl-2-methoxy-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

4.2. Oxidation of the Pyridinone Ring

-

Conditions : KMnO₄ (aq.), H₂SO₄, 25°C, 12 h

-

Product : Pyridine-2,3-dione derivative (limited yield due to competing decomposition) .

Cross-Coupling Reactions Involving the Bromo Substituent

The bromine atom facilitates cross-coupling beyond Suzuki reactions:

Buchwald-Hartwig Amination (based on ):

-

Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv.), toluene, 110°C, 24 h

-

Outcome : Substitution with primary/secondary amines (e.g., morpholine) yields aryl amine derivatives.

-

Yield Range : 60–75%

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide: shares similarities with other compounds containing brominated phenyl rings, pyridinyl groups, or oxadiazole moieties.

This compound: can be compared to compounds like 2-bromo-4-methylphenylamine, 4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine, and other acetamide derivatives.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.

Biological Activity

N-(2-bromo-4-methylphenyl)-2-(4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups, including a bromine atom, a pyridine ring, and an oxadiazole moiety. Its molecular formula is with a molecular weight of approximately 482.8 g/mol.

Anticancer Activity

Research has indicated that derivatives of oxadiazole compounds often exhibit significant anticancer properties. For instance, a study demonstrated that certain oxadiazole derivatives showed inhibitory effects against various cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM . The presence of the oxadiazole ring in the structure of this compound suggests potential for similar activity.

Antimicrobial Activity

Compounds containing oxadiazole rings have also been reported to possess antimicrobial properties. They have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of key enzymes or disruption of cell wall synthesis .

Anti-inflammatory Effects

The compound's structural features may contribute to anti-inflammatory activities. Studies on related oxadiazole derivatives suggest that they can inhibit inflammatory pathways and reduce edema in animal models .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Oxadiazole Derivatives : A review highlighted that 1,2,4-oxadiazoles exhibit diverse biological activities including anticancer, anti-inflammatory, and antimicrobial effects .

- Synthesis and Evaluation : A study focused on synthesizing novel substituted oxadiazoles demonstrated their potential as anti-tubercular agents with significant activity against Mycobacterium tuberculosis .

- Structure Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the oxadiazole structure can enhance biological activity, indicating that this compound might be optimized for improved efficacy .

Data Tables

Q & A

Q. What are the typical synthetic routes for this compound?

The synthesis involves coupling 2-bromo-4-methylphenylamine with a pre-functionalized pyridinone-acetamide intermediate. A carbodiimide-mediated condensation (e.g., EDC/HCl) in dichloromethane with triethylamine as a base is commonly used to form the acetamide bond . Critical steps include:

- Activation of the carboxylic acid moiety using EDC.

- Nucleophilic attack by the amine group under inert conditions.

- Purification via column chromatography or recrystallization from methylene chloride.

- Confirmation of purity via HPLC (>95%) and NMR.

Q. How can structural ambiguities in the compound be resolved?

Use multi-modal characterization:

- X-ray crystallography to determine dihedral angles between aromatic rings and acetamide conformation (e.g., 66.4° between bromophenyl and difluorophenyl planes in analogous structures) .

- NMR (¹H, ¹³C, DEPT-135) to assign protons and carbons, focusing on the oxadiazole (δ 8.2–8.5 ppm) and pyridinone (δ 6.8–7.1 ppm) regions.

- FTIR to confirm carbonyl stretches (1650–1750 cm⁻¹ for acetamide and pyridinone C=O) .

Q. What preliminary assays assess biological activity?

- In vitro cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays at concentrations 1–100 µM.

- Enzyme inhibition : Screen against kinases or proteases linked to the oxadiazole moiety’s electron-deficient nature.

- Solubility must be ensured using DMSO/PBS mixtures (<0.1% DMSO to avoid solvent toxicity) .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation?

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives. Optimize using:

- Palladium-catalyzed reductive cyclization (), substituting toxic CO gas with formic acid derivatives as CO surrogates.

- Solvent screening: DMF or THF improves cyclization efficiency.

- Temperature control (80–100°C) and catalyst loading (5–10 mol% Pd(OAc)₂) .

- Monitor reaction progress via LC-MS to identify intermediates and byproducts.

Q. What computational methods predict electronic properties relevant to bioactivity?

- DFT calculations (B3LYP/6-31G* basis set) to map HOMO-LUMO gaps, identifying electron-rich regions (e.g., oxadiazole) for electrophilic interactions .

- Molecular Electrostatic Potential (MESP) analysis to visualize charge distribution and predict binding to enzymatic active sites.

- Validate computational models with experimental UV-Vis spectra (λmax ~270–300 nm for π→π* transitions) .

Q. How do intermolecular interactions influence crystallization?

Crystal packing is stabilized by:

- N–H⋯O hydrogen bonds between acetamide NH and pyridinone carbonyl (2.8–3.0 Å).

- Weak C–H⋯F/Br interactions involving halogen substituents (e.g., Br⋯H distances ~3.2 Å).

- Solvent choice (e.g., methylene chloride) affects polymorphism; slow evaporation yields single crystals suitable for SC-XRD .

Data Contradiction Analysis

Q. How to address conflicting biological activity results across studies?

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >1%.

- Stereochemical analysis : Check for racemization via chiral HPLC if asymmetric centers exist.

- Assay conditions : Vary pH (6.5–7.4), temperature (25°C vs. 37°C), and reducing agents (e.g., DTT) to assess stability .

Q. Why do SAR studies show inconsistent potency with acetamide modifications?

- Steric effects : Bulky substituents on the phenyl ring (e.g., 2-bromo-4-methyl) may hinder target binding.

- Electronic effects : Electron-withdrawing groups on the oxadiazole (e.g., nitro) enhance electrophilicity but reduce solubility.

- Use competitive binding assays (SPR or ITC) to quantify affinity changes upon structural modifications .

Methodological Notes

- Safety : Bromine and fluorophenyl groups require handling in fume hoods with PPE ().

- Synthetic scalability : Transition from batch to flow chemistry reduces reaction time and improves yield consistency .

- Data validation : Cross-reference spectral data with PubChem entries (avoiding BenchChem) for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.